BenchChemオンラインストアへようこそ!

5'-Hydroxy-staurosporine

AMPK inhibition kinase selectivity target identification

5′-Hydroxy-staurosporine (CAS 308847-74-7) is a marine-derived indolocarbazole alkaloid isolated from Micromonospora sp. (strain L-31-CLCO-002) that shares the core staurosporine scaffold but bears a 5′-hydroxyl substitution absent in the parent compound.

Molecular Formula C28H26N4O4
Molecular Weight 482.5 g/mol
CAS No. 308847-74-7
Cat. No. B1664659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Hydroxy-staurosporine
CAS308847-74-7
Synonyms5OHS;  5-OHS;  5 OH-S;  5'-Hydroxystaurosporine;  5'-Hydroxy staurosporine;  5'-Hydroxy-staurosporine
Molecular FormulaC28H26N4O4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)NC)OC
InChIInChI=1S/C28H26N4O4/c1-28-25(35-3)21(29-2)24(33)27(36-28)31-16-10-6-4-8-13(16)19-20-15(12-30-26(20)34)18-14-9-5-7-11-17(14)32(28)23(18)22(19)31/h4-11,21,24-25,27,29,33H,12H2,1-3H3,(H,30,34)/t21-,24-,25-,27-,28+/m1/s1
InChIKeyQKBKQHZMMIJMJW-NPYOGTTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5′-Hydroxy-staurosporine (CAS 308847-74-7): A Marine-Derived Staurosporine Analog with Divergent Kinase Interaction Profile


5′-Hydroxy-staurosporine (CAS 308847-74-7) is a marine-derived indolocarbazole alkaloid isolated from Micromonospora sp. (strain L-31-CLCO-002) that shares the core staurosporine scaffold but bears a 5′-hydroxyl substitution absent in the parent compound [1]. Unlike staurosporine, which exhibits broad-spectrum ATP-competitive kinase inhibition across approximately 90% of human ATP kinases, 5′-hydroxy-staurosporine has been identified as a competitive AMPK inhibitor with a distinct selectivity pattern [2][3]. The 5′-hydroxyl modification confers a differentiated cellular activity profile that diverges from both pan-kinase inhibitors and clinical-stage staurosporine derivatives such as UCN-01 (7-hydroxystaurosporine) and midostaurin (CGP 41251) [4].

5′-Hydroxy-staurosporine Procurement Risk: Why Structural Analogs Are Not Functionally Interchangeable


Substitution among staurosporine-class compounds without empirical validation introduces substantial experimental risk due to documented divergence in kinase selectivity and cellular phenotype. Staurosporine itself is a pan-kinase inhibitor with poor selectivity (IC₅₀ values of 0.7 nM for PKC, 7 nM for PKA, and 20 nM for CaM kinase II) that cannot be used as a therapeutic candidate . Structural modifications at specific positions produce profound functional consequences: 7-hydroxylation (UCN-01) confers PKC selectivity with differential isozyme inhibition (IC₅₀ 29–34 nM for PKC-α/β/γ versus 530–590 nM for PKC-δ/ε), while 3′-N-benzoylation (midostaurin/CGP 41251) yields FLT3 inhibition suitable for AML therapy [1][2]. The 5′-hydroxyl modification in 5′-hydroxy-staurosporine creates a third, distinct pharmacological entity—identified as a competitive AMPK inhibitor with selective cytotoxicity toward human colon tumor cells relative to non-transformed colon epithelial cells [3]. Procurement decisions lacking compound-specific validation therefore risk deploying a molecule with an unintended kinase inhibition profile and divergent cellular activity.

5′-Hydroxy-staurosporine: Quantitative Differentiation Evidence Against Structural Analogs


AMPK Competitive Inhibition: Divergent Primary Target from Staurosporine and Clinical Derivatives

5′-Hydroxy-staurosporine was identified via FUSION (Functional Signature Ontology) screening as a competitive AMPK inhibitor, a mechanism not shared by the parent compound staurosporine, which is a broad-spectrum PKC/PKA inhibitor [1]. While staurosporine inhibits approximately 90% of human ATP-kinases and UCN-01 shows PKC selectivity (IC₅₀ 4.1 nM PKC, 42 nM PKA), the 5′-hydroxyl modification redirects target engagement toward AMPK [2]. Midostaurin (CGP 41251), despite its PKC selectivity (IC₅₀ 50 nM), functions as a multi-targeted FLT3/VEGFR inhibitor with IC₅₀ values spanning 22–500 nM across multiple kinases [3].

AMPK inhibition kinase selectivity target identification cancer metabolism

Differential Cytotoxicity in Human Colon Tumor Cells Versus Non-Transformed Colon Epithelial Cells

5′-Hydroxy-staurosporine exhibits markedly greater sensitivity in human colon cancer cell lines compared to non-transformed human colon epithelial cells [1]. This tumor-selective cytotoxicity distinguishes the compound from staurosporine, which lacks tumor/normal cell discrimination and is considered too toxic for therapeutic use due to broad kinase inhibition [2][3]. UCN-01, while demonstrating improved selectivity relative to staurosporine, showed poor clinical efficacy and serious adverse reactions in clinical trials [4].

colon cancer selective toxicity therapeutic window AMPK-targeted therapy

5′-Hydroxyl Substitution Confers Distinct Structural Determinants for Kinase Interaction

The 5′-hydroxyl group in 5′-hydroxy-staurosporine occupies a structurally distinct position compared to the 7-hydroxyl group in UCN-01 and the 3′-N-benzoyl substitution in midostaurin, producing divergent kinase binding interactions [1][2]. Structural studies demonstrate that the UCN-01 7-hydroxy group generates direct and water-mediated hydrogen bonds with active-site residues that are not present in staurosporine binding, while the 5′-hydroxyl modification creates a different hydrogen-bonding environment [3][4]. SAR analysis of staurosporine analogs shows that hydroxylation at position 3 of the indolocarbazole moiety increases anti-proliferative activity, whereas hydroxylation at carbon 11 decreases activity, demonstrating position-dependent functional consequences [5].

structure-activity relationship kinase inhibitor design indolocarbazole modification hydroxyl substitution

Cellular Activity Profile Across Tumor Cell Lines: Potent Antiproliferative Effects with Nanomolar IC₅₀ Values

5′-Hydroxy-staurosporine demonstrates potent inhibition across multiple human tumor cell lines with IC₅₀ values of 0.02 µM (P388D1), 0.002 µM (A549), 0.004 µM (HT-29), and 0.002 µM (SK-MEL-28) [1]. This activity profile spans lung (A549), colon (HT-29), melanoma (SK-MEL-28), and leukemia (P388D1) lineages, with notably higher potency in A549 and SK-MEL-28 cells compared to P388D1. For context, the most potent staurosporine derivative reported in comprehensive SAR studies is 3-hydroxystaurosporine with IC₅₀ 13 ng/mL (~27 nM) in MONO-MAC-6 cells, while staurosporine itself exhibits nanomolar potency but without tumor-type discrimination [2].

antiproliferative activity cancer cell lines cytotoxicity panel IC₅₀ profiling

5′-Hydroxy-staurosporine: Evidence-Driven Research Applications and Procurement Guidance


AMPK-Dependent Colon Cancer Metabolism Studies

5′-Hydroxy-staurosporine is specifically suited for research investigating AMPK-mediated metabolic regulation in colon cancer. As a competitive AMPK inhibitor with documented selective toxicity toward human colon tumor cells relative to non-transformed colon epithelial cells, it provides a targeted tool that staurosporine (pan-kinase) and UCN-01 (PKC-selective) cannot replicate for AMPK-focused investigations [1][2]. Researchers studying colon cancer cell lines HT-29 should note the IC₅₀ of 0.004 µM as a reference point for dose-response experimental design [3].

Structure-Activity Relationship Studies of Indolocarbazole Hydroxylation Patterns

The 5′-hydroxyl substitution in this compound occupies a structurally and functionally distinct position relative to the 3-hydroxyl, 7-hydroxyl (UCN-01), and 11-hydroxyl modifications documented in the staurosporine SAR literature [1][2]. Position-specific hydroxylation produces divergent functional outcomes: 3-hydroxylation increases antiproliferative activity, 11-hydroxylation decreases activity, 7-hydroxylation enhances PKC selectivity, and 5′-hydroxylation redirects target engagement toward AMPK [3][4]. 5′-Hydroxy-staurosporine is therefore an essential comparator in systematic SAR studies examining the positional effects of hydroxyl substitution on kinase selectivity and cellular phenotype.

Comparative Kinase Selectivity Profiling in Marine-Derived Natural Products

As a marine-derived indolocarbazole alkaloid isolated from Micromonospora sp. (strain L-31-CLCO-002), 5′-hydroxy-staurosporine represents a distinct chemotype within the staurosporine class sourced from a marine rather than terrestrial actinomycete [1][2]. For natural product screening programs evaluating marine-derived kinase inhibitors, this compound provides a benchmark for assessing how marine sourcing and associated biosynthetic modifications alter the kinase selectivity landscape relative to terrestrially derived staurosporine (Streptomyces staurosporeus) and semi-synthetic clinical derivatives (UCN-01, midostaurin) [3].

Tumor-Selective Cytotoxicity Model Development

The documented selective toxicity toward human colon tumor cells versus non-transformed colon epithelial cells makes 5′-hydroxy-staurosporine a valuable positive control or tool compound in phenotypic screening assays designed to identify tumor-selective agents [1]. Unlike staurosporine, which lacks tumor/normal discrimination and is considered too toxic for therapeutic development, 5′-hydroxy-staurosporine offers a reference point for a compound that exhibits a measurable therapeutic window in vitro [2][3]. This property supports its use in establishing assay parameters for screens seeking compounds with selective anti-tumor activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Hydroxy-staurosporine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.